4-Amino-6-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences
Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds that are of immense importance in the fields of chemistry and biology. nih.gov Their significance stems from their presence as core components in a vast array of biologically crucial molecules. Most notably, the pyrimidine bases—cytosine, thymine, and uracil—are fundamental building blocks of nucleic acids, DNA and RNA, which carry the genetic code of all living organisms. researchgate.netsemanticscholar.org
Beyond their role in genetics, pyrimidine rings are found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and in coenzymes that are vital for numerous metabolic processes. semanticscholar.org The versatility of the pyrimidine scaffold has also made it a "privileged" structure in medicinal chemistry. semanticscholar.org This means that the pyrimidine core is frequently found in a wide range of therapeutic agents with diverse biological activities. semanticscholar.orgnih.gov These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs. ignited.in The ability of the pyrimidine ring to engage in various chemical interactions and its biocompatibility have made it a focal point for the development of new therapeutic agents. semanticscholar.org
Historical Context of 4-Amino-6-methoxypyrimidine Research
The exploration of this compound is intrinsically linked to the broader history of pyrimidine chemistry and its applications in pharmaceuticals. Early research into pyrimidine derivatives was largely driven by the discovery of their roles in biological systems. A significant milestone in the application of pyrimidine derivatives was the development of sulfa drugs. For instance, sulfadimethoxine, a sulfonamide antibacterial agent, features a dimethoxypyrimidine moiety. researchgate.net
Research specifically targeting this compound gained momentum as it was identified as a key intermediate in the synthesis of various important compounds. google.com A notable example is its use in the production of sulfamonomethoxine, another sulfa drug. nih.gov Historical synthetic routes to such drugs highlighted the importance of efficiently producing key intermediates like this compound. google.com
Overview of Research Trajectories Involving the this compound Scaffold
Current research continues to explore the potential of the this compound scaffold in several key areas:
Medicinal Chemistry: A primary focus of research is the use of this compound as a building block for novel therapeutic agents. It is utilized in the synthesis of selective EP2 antagonists for treating neurodegenerative peripheral diseases and in the preparation of PARP-1 inhibitors, which are a class of anticancer agents. chemicalbook.com
Agrochemicals: The compound serves as an important intermediate in the synthesis of certain agrochemicals. nbinno.com For example, a related compound, 2-Amino-4-chloro-6-methoxypyrimidine (B129847), is a key precursor for the herbicide Chlorimuron-Ethyl. innospk.com This highlights the utility of the substituted aminopyrimidine framework in developing crop protection agents.
Materials Science: The ability of this compound to act as a ligand in the formation of coordination complexes with metal ions has opened up avenues in materials science. researchgate.netresearchgate.netresearchgate.net These complexes exhibit interesting structural and magnetic properties, which are subjects of ongoing investigation. researchgate.net
Chemical Synthesis and Methodology: Researchers are continuously working on optimizing the synthesis of this compound itself. Efficient and environmentally friendly synthetic routes are being developed to improve yield and reduce byproducts. google.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRBZDRGTVGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352811 | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-45-7 | |
| Record name | 6-Methoxy-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis of 4 Amino 6 Methoxypyrimidine and Its Functionalized Analogues
Conventional Synthetic Routes to 4-Amino-6-methoxypyrimidine
Traditional methods for synthesizing this compound often involve multiple reaction steps and rely on readily available, yet sometimes hazardous, precursors.
A common and economically significant conventional route for the preparation of 4-amino-6-alkoxy pyrimidine (B1678525) compounds starts with 4,6-dichloropyrimidine (B16783). google.com This method involves a two-step process:
Ammonolysis/Aminolysis : 4,6-dichloropyrimidine undergoes atmospheric-pressure ammonolysis or aminolysis to produce an intermediate, 4-amino-6-chloropyrimidine (B18116). This reaction is typically carried out in water at a temperature of 55-60 °C. google.com
Alkoxylation : The resulting 4-amino-6-chloropyrimidine is then mixed with an alcohol (in this case, methanol (B129727) to achieve the methoxy (B1213986) group) and an alkaline catalyst. The mixture undergoes a reflux reaction to yield the final this compound product. google.com
Alternative, though less favored, routes include pathways that are either too lengthy, result in very low yields (as low as 25%), or require expensive catalysts like palladium on carbon for hydrogenation steps. google.com
The selection of precursors is critical to the success and efficiency of the synthesis. In conventional routes to this compound, several key precursors play pivotal roles.
| Precursor | Role in Synthesis |
| 4,6-Dichloropyrimidine | A widely available and cost-effective starting material that can be selectively functionalized. google.comrsc.org It first undergoes nucleophilic substitution with ammonia (B1221849) to form 4-amino-6-chloropyrimidine. google.com |
| 4-Amino-6-chloropyrimidine | This key intermediate is formed from 4,6-dichloropyrimidine. The remaining chlorine atom is subsequently replaced by a methoxy group through reaction with methanol and a base. google.com |
| 4-Amino-6-hydroxypyrimidine | An alternative key intermediate mentioned in some synthetic routes. However, its purification often requires cumbersome ion-exchange resin methods, making it less suitable for industrial-scale production. google.com |
| Ammonia/Aminated Compounds | Acts as the nitrogen source for the amino group at the C4 position of the pyrimidine ring during the initial ammonolysis step. google.com |
| Methanol | Serves as the source for the methoxy group at the C6 position and often acts as the solvent in the final alkoxylation step. google.com |
| Alkaline Catalysts (e.g., NaOH) | Used to facilitate the nucleophilic substitution of the chlorine atom with the methoxy group in the final step of the synthesis. google.com |
Multistep Synthetic Strategies
Green Chemistry Approaches in Pyrimidine Synthesis
In response to the need for more sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of pyrimidine derivatives. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
A significant advancement in green synthesis is the development of reactions that proceed without a catalyst or solvent. These methods often involve multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, minimizing intermediate isolation and purification steps. tandfonline.com
An efficient catalyst-free, one-pot multicomponent domino reaction has been developed for synthesizing pyrimidine functionalized pyrrolo-annelated derivatives with high yields under mild conditions. rsc.org Similarly, 4-substituted aminopyrido[2,3-d]pyrimidines derivatives have been synthesized via a multicomponent reaction under solvent-free conditions by heating the reactants for 3 hours, resulting in good yields (61-85%). mdpi.com Another approach uses a basic ionic liquid catalyst for a one-pot, three-component condensation to produce various pyrimidine derivatives under solvent-free conditions, noted for its simplicity and short reaction times. tandfonline.com
| Method | Reactants | Conditions | Yield | Reference |
| Solvent-Free MCR | Aromatic aldehydes, Malononitrile (B47326), Multiple amines | Basic ionic liquid catalyst, Solvent-free | High | tandfonline.com |
| Solvent-Free MCR | 2-Aminopyridines, Triethyl orthoformate, Primary amines | 100 °C, 3h, Solvent-free | 61-85% | mdpi.com |
| Catalyst-Free MCR | (Details specific to pyrrolo-annelated derivatives) | One-pot, Mild conditions | High | rsc.org |
| Solvent-Free Synthesis | Aromatic aldehydes, Ethyl 2-cyanoacetate, Guanidine (B92328) carbonate | NaOH/K2CO3 catalyst, ~70 °C, Solvent-free | High | sioc-journal.cn |
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. mdpi.comglobalresearchonline.net This non-conventional heating method provides rapid and uniform heating of the reaction mixture.
For the synthesis of 4-amino pyrimidine analogues, a benign heterogeneous catalyst (NiTiO3 nanoparticles on exfoliated montmorillonite (B579905) K30) has been used under microwave irradiation. rsc.org This eco-friendly method demonstrates high conversion rates under mild conditions. rsc.org The reaction involves the Knoevenagel condensation of an aldehyde and dicyanomethane, followed by a Michael addition. rsc.org Other studies report the microwave-assisted synthesis of various pyrimidine derivatives, such as sulfanilamide (B372717) condensed 1,2,3,4-tetrahydropyrimidines and ring D-fused arylpyrimidines, highlighting the efficiency of this technique. ijamtes.org
| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| 4-Amino Pyrimidine Analogues | Aldehyde derivatives, Dicyanomethane, Acetamidine-hydrochloride | 20% NiTiO3/MK30, Microwave (MW) | 5 min | 88-95% | rsc.orgrsc.org |
| Schiff Bases from Pyrimidine | Salicylaldehyde (B1680747), 2-amino-4-hydroxy-6-methylpyrimidine (B160893) | MW irradiation, 3-4 mL solvent | 4-5 min | 88-90% | globalresearchonline.net |
| Tetrahydro-1,3-thiazepines | 4-Thioamido alcohols | PPSE, MW, Solvent-free, 90 °C | 8 min | 73% | beilstein-journals.org |
| Dihydropyridinones | Aldehyde, β-dicarbonyl, Urea (B33335)/Thiourea | Fe3O4@MSA, MW, 400W, 80 °C | - | High | ijamtes.org |
Ultrasound irradiation provides an alternative energy source for chemical reactions, a field known as sonochemistry. This technique uses the energy from acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and higher yields under milder conditions compared to conventional methods. nih.govresearchgate.net
Several studies have demonstrated the utility of ultrasound in synthesizing pyrimidine derivatives. For instance, novel derivatives of pyrido-[2,3-d]pyrimidines were synthesized via a catalyst-free, one-pot, three-component reaction under ultrasonic irradiation, achieving high yields (79-89%) in just 25-40 minutes. tandfonline.com Another study reports the ultrasound-promoted, sulfamic acid-catalyzed synthesis of coumarin-uracil molecular hybrids in aqueous ethanol (B145695) at ambient temperature. sci-hub.se The synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives was also successfully achieved using ultrasound, highlighting features like experimental simplicity and good yields without metallic catalysts. nih.gov
| Product Type | Reactants | Conditions | Time | Yield | Reference |
| Pyrido-[2,3-d]pyrimidines | 6-amino-(ethylthio)pyrimidine-4(3H)-one, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, Arylaldehydes | Ultrasound (80 °C), Catalyst-free | 25-40 min | 79-92% | tandfonline.com |
| Coumarin-Uracil Hybrids | 4-Hydroxycoumarin, Aromatic aldehydes, 6-Aminouracils | Ultrasound, Sulfamic acid catalyst, Aqueous ethanol, Ambient temp. | 1-1.5 h | 82-95% | sci-hub.se |
| Pyrimidoquinolindiones | Aminopyrimidinones, Dimedone, Aromatic aldehydes | Ultrasound | - | Good | nih.gov |
| 2-Aminopyrimidine (B69317) Derivatives | Guanidine hydrochloride, Diethyl malonate | Ultrasound, Na2CO3 catalyst | ~30 min | High | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. mdpi.com Several MCR strategies have been developed for the synthesis of the pyrimidine core.
One common approach involves the three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and an amidine or guanidine derivative. tandfonline.com For instance, magnesium oxide (MgO) with a high surface area has been shown to effectively catalyze the reaction between aldehydes, amidine systems, and malononitrile to yield 4-amino-5-pyrimidinecarbonitriles. tandfonline.com This method is noted for its high conversion rates, short reaction times, and the use of an inexpensive and readily available catalyst. tandfonline.com Similarly, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org
Other notable MCRs for pyrimidine synthesis include:
An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org
An iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
A copper-catalyzed one-pot three-component reaction of amidines with both primary and secondary alcohols, demonstrating good functional group tolerance. rsc.org
These strategies offer versatile and atom-economical pathways to a variety of substituted pyrimidines, which can be precursors to or analogues of this compound.
Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis
| Catalyst/Promoter | Reactants | Product Type | Reference |
|---|---|---|---|
| High-surface-area MgO | Aldehyde, Amidine system, Malononitrile | 4-Amino-5-pyrimidinecarbonitrile | tandfonline.com |
| ZnCl₂ | Enamine, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidine | organic-chemistry.org |
| NH₄I | Ketone, NH₄OAc, N,N-dimethylformamide dimethyl acetal | Substituted pyrimidine | organic-chemistry.org |
| Iridium Catalyst | Amidine, Alcohols | Substituted pyrimidine | organic-chemistry.org |
| Copper Catalyst | Amidine, Primary alcohol, Secondary alcohol | Multisubstituted pyrimidine | rsc.org |
| Ceric Ammonium Nitrate (B79036) | Aryl aldehyde, Barbituric acid, Urea/Thiourea | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-dione | rsc.org |
Recyclable Catalyst Systems in Pyrimidine Synthesis
The development of green and sustainable chemical processes has spurred research into recyclable catalyst systems for pyrimidine synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. ias.ac.in
Several recyclable catalytic systems have been reported:
Nano-NiZr₄(PO₄)₆ : This robust heterogeneous catalyst has been successfully used for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile under reflux in ethanol. The catalyst demonstrates high efficiency, requires low loading, and can be recovered and reused multiple times without significant loss of activity.
Ag₂O on ZrO₂ : Silver loaded on zirconia acts as an efficient catalyst for the one-pot, three-component synthesis of indenopyrimidine derivatives from substituted benzaldehydes, indane-1,3-dione, and guanidinium (B1211019) hydrochloride in ethanol at room temperature. mdpi.com This green protocol features excellent yields, short reaction times, and reusability of the catalyst. mdpi.com
Ammonium Sulfate on Hydrothermal Carbon (AS@HTC) : This system serves as an inexpensive and environmentally friendly heterogeneous catalyst for the N-alkylation of pyrimidines. ias.ac.in It offers good selectivity and yields, with the advantage of simple workup and catalyst recyclability. ias.ac.in
KF/Al₂O₃ : This solid-phase basic catalyst is effective for the synthesis of 4-amino-5-pyrimidine-carbonitrile derivatives. It is noted for being more stable and less toxic than other catalysts, and it can be recycled.
Pd/SBA-15 : A palladium complex supported on mesoporous silica (B1680970) (SBA-15) has been used as a heterogeneous catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues in water, highlighting its environmentally friendly nature. arkat-usa.org
Sulfated Tin Oxide (STO) : This recyclable catalyst has been employed in the multicomponent one-pot synthesis of hexahydro-pyrimido-pyrimidine-diones from aromatic aldehydes, urea, and acetophenones, achieving high yields in short reaction times. rsc.org
The use of such recyclable catalysts aligns with the principles of green chemistry, making the synthesis of pyrimidine derivatives more sustainable and economically viable. mdpi.comias.ac.in
Table 2: Recyclable Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Nano-NiZr₄(PO₄)₆ | Three-component synthesis of pyrimidines | Reusable, low catalyst loading, high yields, short reaction times | |
| Ag₂O/ZrO₂ | Three-component synthesis of indenopyrimidines | Green protocol, excellent yields, room temperature, reusable | mdpi.com |
| AS@HTC | N-alkylation of pyrimidines | Inexpensive, environmentally friendly, simple workup, recyclable | ias.ac.in |
| KF/Al₂O₃ | Synthesis of 4-amino-5-pyrimidine-carbonitriles | Stable, non-toxic, recyclable, green solvent | |
| Pd/SBA-15 | Synthesis of pyrido[2,3-d]pyrimidines | Environmentally friendly, heterogeneous, good to excellent yields | arkat-usa.org |
| Sulfated Tin Oxide (STO) | Multicomponent synthesis of pyrimidopyrimidines | Recyclable, high yields, short reaction times | rsc.org |
Derivatization Strategies for this compound
The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties. Derivatization strategies often target the amino group or the pyrimidine ring itself to generate a diverse range of analogues.
Synthesis of Schiff Bases and Related Ligands
The amino group of aminopyrimidines is a versatile handle for derivatization, most commonly through condensation with aldehydes or ketones to form Schiff bases (imines). These Schiff base ligands are of significant interest due to their ability to form stable complexes with various metal ions. niscpr.res.insdiarticle5.com
For example, a Schiff base ligand was synthesized by condensing 2-amino-4-methoxy-6-methylpyrimidine (B1269087) with 2-hydroxy-1-naphthaldehyde. ajrconline.org The resulting ligand coordinates to metal ions through the imine nitrogen and the oxygen of the naphthol group. ajrconline.org Similarly, Schiff bases have been prepared from 2-amino-4-hydroxy-6-methylpyrimidine and salicylaldehyde or 2-hydroxy-1-naphthaldehyde. sdiarticle5.comglobalresearchonline.net These reactions are typically carried out by refluxing the reactants in an alcohol solvent. sdiarticle5.comglobalresearchonline.net The synthesis of a new Schiff base from 4-aminopyrimidine-2(1H)-one and 2,3,4-trimethoxy benzaldehyde (B42025) has also been reported. tandfonline.com
These Schiff bases and their metal complexes exhibit a range of interesting properties and have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis. niscpr.res.insciencepublishinggroup.com
Incorporation into Fused Heterocyclic Systems (e.g., pyrimidopyrimidines)
The this compound scaffold can serve as a building block for the construction of more complex fused heterocyclic systems, such as pyrimidopyrimidines. These fused systems are of interest due to their diverse biological activities. semanticscholar.orgderpharmachemica.com
One synthetic approach involves the reaction of a substituted aminopyrimidine with other reagents to build an additional ring. For instance, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile can be refluxed in acetic anhydride (B1165640) to yield a 2-methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one. derpharmachemica.comderpharmachemica.com The synthesis of various fused pyrimidines often starts from appropriately substituted pyrimidine precursors. semanticscholar.org The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation in the presence of acetic acid yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another method involves the reaction of 6-aminopyrimidine-2,4-diol with a hetryl aldehyde in an alcoholic solution of potassium hydroxide (B78521) to afford a pyrimidopyrimidine-dione derivative. nih.gov These reactions demonstrate the versatility of the aminopyrimidine moiety in constructing complex, fused heterocyclic architectures. rsc.orgderpharmachemica.com
Preparation of Organometallic Precursors and Coordination Compounds
The nitrogen atoms of the pyrimidine ring, along with the exocyclic amino group, make this compound an excellent ligand for coordinating with metal ions, leading to the formation of organometallic precursors and coordination compounds. Pyrimidines are considered ideal ligands for forming coordination complexes with a wide array of metal cations. researchgate.net
Recent research has described the synthesis and characterization of two new mononuclear complexes of this compound with copper(II) and cadmium(II). researchgate.net The Cu(II) complex was synthesized from a mixture of Cu(NO₃)₂·3H₂O and CuCl₂·2H₂O with the ligand, while the Cd(II) complex was prepared by reacting CdI₂ with the ligand in ethanol. researchgate.net X-ray diffraction studies revealed that the Cu(II) ion is five-coordinated in a distorted square pyramidal geometry, and the Cd(II) ion is tetracoordinated in a distorted tetrahedral fashion. researchgate.net
The coordination chemistry of other aminopyrimidines has also been extensively studied. For example, complexes of 2-aminopyrimidine with nickel(II) and cobalt(II) have been reported, where the pyrimidine ligand coordinates through the ring nitrogen atoms. wm.edu Similarly, copper(II) halide complexes with 2-aminopyrimidines form layered structures. researchgate.net The ability of the amino and pyrimidine nitrogen atoms to form hydrogen bonds plays a crucial role in the structural stability of these complexes. researchgate.net Silylated 2-aminopyrimidines have also been prepared as precursors for coordination compounds, which may form heteronuclear complexes and 3D networks. mdpi.com
Spectroscopic and Structural Elucidation of 4 Amino 6 Methoxypyrimidine and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups and vibrational modes of 4-Amino-6-methoxypyrimidine and its derivatives. In a study of a Cu(II) complex with this compound, the vibrational absorption bands were identified using infrared spectroscopy, which helped in the characterization of the complex. researchgate.net Similarly, the FT-IR spectra of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) have been recorded to evaluate its energy, structural, and thermodynamical parameters. scientificlabs.co.uk
For derivatives such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893), the IR spectra show characteristic O-H stretches at 3332 cm⁻¹ and N-H bends at 3463 cm⁻¹, confirming the presence of hydroxyl and amino groups and providing insight into its tautomeric equilibrium. In the case of 4-amino-5-fluoropyrimidine derivatives, FT-IR spectroscopy is used to identify key vibrational modes. For example, 5-fluoro-2-methoxypyrimidine-4-amine shows distinct peaks at 3361, 3314, and 3143 cm⁻¹ corresponding to N-H stretching, and a band at 165 cm⁻¹ for the C=N bond. beilstein-journals.org
In more complex systems, such as M(AMPM)₂Ni(CN)₄ (where AMPM = 2-amino-4-methylpyrimidine), FT-IR and FT-Raman spectroscopy have been used to study the coordination-sensitive ligand modes and to determine the vibrational wavenumbers of metal-ligand bonds. dergipark.org.tr These studies indicate that in the complexes, the amino group hydrogens are not as strongly involved in hydrogen bonding as in the solid state of the free ligand. dergipark.org.tr
Table 1: Selected FT-IR Data for this compound Derivatives
| Compound | Key Vibrational Frequencies (cm⁻¹) | Reference |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 3332 (O-H stretch), 3463 (N-H bend) | |
| (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 3474, 3452, 3373, 3359 (N-H), 1668, 1627 (C=N), 1593 (C=C), 1200, 1157, 1082, 1052 (C-O-C) | mdpi.com |
| (S)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 3474, 3451, 3373, 3358 (N-H), 1670, 1626 (C=N), 1592 (C=C), 1199, 1159, 1085, 1054 (C-O-C) | mdpi.com |
| 5-Fluoro-2-methoxypyrimidine-4-amine | 3361, 3314, 3143 (N-H), 165 (C=N) | beilstein-journals.org |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.
¹H NMR: In the ¹H NMR spectrum of 4-amino-6-hydroxy-2-methylpyrimidine, the signals correspond to the protons in the molecule, providing information about their chemical environment. chemicalbook.com For derivatives like 5-fluoro-2-methoxypyrimidine-4-amine, the ¹H NMR spectrum in [D₆]DMSO shows a doublet at δ 7.93 ppm for the H-6 proton, a singlet at δ 7.27 ppm for the NH₂ protons, and a singlet at δ 3.74 ppm for the CH₃ protons. beilstein-journals.org
¹³C NMR: The ¹³C NMR spectrum of 5-fluoro-2-methoxypyrimidine-4-amine reveals signals for each carbon atom, with chemical shifts influenced by their electronic environment and coupling to the fluorine atom. beilstein-journals.org For instance, the carbon atoms of the pyrimidine (B1678525) ring appear at δ 160.5 (C-2), 154.9 (C-4), 142.1 (C-5), and 139.7 (C-6) ppm. beilstein-journals.org
³¹P NMR: While less common for this class of compounds, ³¹P NMR would be applicable for derivatives containing phosphorus. There is no specific information available in the provided search results regarding ³¹P NMR studies on this compound itself.
Table 2: ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Fluoro-2-methoxypyrimidine-4-amine | 7.93 (d, 1H, H-6), 7.27 (s, 2H, NH₂), 3.74 (s, 3H, CH₃) | 160.5 (C-2), 154.9 (C-4), 142.1 (C-5), 139.7 (C-6), 54.1 (CH₃) | beilstein-journals.org |
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives.
In a study of a Cu(II) complex with this compound, the compound was found to crystallize in the monoclinic space group C2/c. The Cu(II) cation is hexa-coordinated in a distorted octahedral fashion by two nitrogen atoms from two this compound ligands, one water oxygen atom, and three oxygen atoms from two nitrate (B79036) anions. researchgate.net Another Cu(II) complex with the same ligand crystallized in the noncentrosymmetric orthorhombic space group P2₁2₁2₁, with the Cu(II) cation being five-coordinated. researchgate.net
A dihydrogenmonophosphate monohydrate of this compound crystallizes with inorganic layers of H₂PO₄⁻ anions and water molecules, between which the organic cations are located. benthamopenarchives.comscispace.com All ring atoms of the organic entity are coplanar. benthamopenarchives.comscispace.com
Analysis of Crystal Packing and Supramolecular Architecture
The crystal packing of these compounds is often governed by a network of hydrogen bonds. In the Cu(II) complex, chains are interconnected via O—H⋯O, C—H⋯O, and N—H⋯O hydrogen bonds to form a three-dimensional network. researchgate.net The analysis of contacts on the Hirshfeld surface shows that the crystal packing is mainly driven by electrostatic interactions. researchgate.net
In the dihydrogenmonophosphate monohydrate, the crystal packing is influenced by O-H…O, N-H…O, N-H…N, and C-H…O hydrogen bonds. benthamopenarchives.comscispace.com For 4-amino-2,6-dimethoxypyrimidine, molecules are linked by N-H···O and N-H···N hydrogen bonds, forming sheets with centrosymmetric rings. sigmaaldrich.com
Tautomeric Form Analysis
Tautomerism is an important aspect of pyrimidine chemistry. 2-amino-6-methylpyrimidin-4(3H)-one is a pyrimidone that exists as a tautomer of 2-amino-4-hydroxy-6-methylpyrimidine. nih.gov The tautomeric equilibrium between the 4-hydroxypyrimidine (B43898) and 4-pyrimidinone forms influences the reactivity of the compound. The keto form is generally favored in liquid solvent systems. researchgate.net In the gas phase, the tautomeric equilibrium constant for 4-oxo-6-methylpyrimidine is about 1. researchgate.net In a dihydrogenmonophosphate salt of this compound, the protonation occurs on a ring nitrogen atom rather than the amino nitrogen, which provides stability to the structure through imino resonance. scispace.com
Mass Spectrometry Techniques (HR-MS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds.
HR-MS (High-Resolution Mass Spectrometry): HR-MS provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. For example, the HR-MS (ESI) of 5-fluoro-2-methoxypyrimidine-4-amine showed an [M+H]⁺ ion at m/z 144.0566, which is consistent with the calculated value of 144.0568 for C₅H₇FN₃O. beilstein-journals.org
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules. For (R)- and (S)-2,4-diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine, ES-MS showed the (M+H)⁺ ion at 241.1. mdpi.com
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Technique | Observed m/z ([M+H]⁺) | Calculated m/z ([M+H]⁺) | Reference |
| 5-Fluoro-2-methoxypyrimidine-4-amine | HR-MS (ESI) | 144.0566 | 144.0568 | beilstein-journals.org |
| (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | ES-MS | 241.1 | 241.1301 | mdpi.com |
| (S)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | ES-MS | 241.1 | 241.1301 | mdpi.com |
Electronic Spectroscopy and UV-Visible Absorption
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-amino-6-methylpyrimidine is available in the SpectraBase database. nih.gov In a study of a derivative, 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide, UV-Vis spectroscopy was used at a wavelength of λ = 254 nm. The UV absorption spectra of some 4-oxopyrimidines have been recorded in the gas phase, but they were found to be of limited value for studying tautomeric equilibria compared to IR spectra. researchgate.net
Computational and Theoretical Investigations of 4 Amino 6 Methoxypyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-Amino-6-methoxypyrimidine. x-mol.comresearchgate.netresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular investigations.
Geometric Optimization and Conformational Analysis
Conformational analysis, often performed alongside geometric optimization, explores the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. For the methoxy (B1213986) group, rotation around the C-O bond can lead to different conformers with varying energies. Computational studies help identify the most stable conformer and the energy barriers between different conformations. For instance, in related pyrimidine (B1678525) derivatives, the planarity of the ring system is a key geometric feature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Quantum Chemical Descriptors, Molecular Electrostatic Potential)
The electronic properties of this compound are fundamental to understanding its chemical behavior. DFT calculations provide valuable information on its electronic structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical reactivity and stability. researchgate.netiucr.org A smaller energy gap suggests higher reactivity. researchgate.net In studies of related pyrimidine-containing complexes, the HOMO is often localized on one part of the molecule (like an inorganic ion), while the LUMO is on the organic ligand, such as the pyrimidine ring. researchgate.net
| Parameter | Value (eV) |
| HOMO Energy | Varies by complex |
| LUMO Energy | Varies by complex |
| HOMO-LUMO Energy Gap | 3.92 - 4.89 researchgate.net |
Quantum Chemical Descriptors: Various quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It uses a color scale to show regions of positive and negative electrostatic potential. Red areas, indicating negative potential, are typically associated with lone pairs of electrons and are susceptible to electrophilic attack. Blue areas, representing positive potential, are electron-deficient and prone to nucleophilic attack. The MEP map for this compound would highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group as regions of negative potential, while the amino group hydrogens would be regions of positive potential. researchgate.net
Vibrational Frequency Predictions and Correlation with Experimental Data
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using DFT, researchers can compare them to the peaks observed in experimental spectra. researchgate.net A good correlation between the calculated and experimental frequencies validates the accuracy of the computational model and the optimized geometry. These calculations help in the precise assignment of vibrational bands to specific functional groups and molecular motions, such as the N-H stretching of the amino group, C-O stretching of the methoxy group, and various pyrimidine ring vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| NH₂ stretching | ~3260 | ~3262 |
| Pyrimidine ring modes | Varies | Varies |
| C-O stretching | Varies | Varies |
Studies on Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational studies can predict the NLO properties of molecules like this compound. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. DFT calculations can be used to compute this value. researchgate.netdntb.gov.ua Molecules with large hyperpolarizability values are considered good candidates for NLO applications. The presence of electron-donating (amino) and electron-withdrawing groups connected by a π-conjugated system, like the pyrimidine ring, can enhance NLO properties. dntb.gov.ua
Molecular Docking Studies for Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large molecule, typically a protein or nucleic acid. researcher.lifechemmethod.com This method is crucial in drug discovery and design for predicting the binding mode and affinity of a potential drug candidate. chemmethod.com
Prediction of Binding Affinities and Binding Poses
Molecular docking simulations place the ligand in various orientations and conformations within the binding site of the target biomacromolecule. chemmethod.com A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). researchgate.netchemmethod.com A more negative binding energy generally indicates a more stable and favorable interaction. chemmethod.com
These studies can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. chemmethod.com For instance, docking studies of aminopyrimidine derivatives have been used to investigate their potential as antifungal agents by predicting their binding to enzymes like dihydrofolate reductase. chemmethod.com The results of these studies can guide the optimization of the ligand's structure to improve its binding affinity and selectivity for the target. chemmethod.com
| Target Protein | Binding Affinity (kcal/mol) |
| Pseudomonas aeruginosa Hemagglutinin | -4.2 researchgate.net |
| Fucose-binding lectin (PA-IIL) | -4.6 researchgate.net |
| Dihydrofolate reductase (C. albicans) | Varies by derivative chemmethod.com |
| NDM1 (New Delhi metallo-β-lactamase) | -6.0 to -6.7 nih.gov |
Elucidation of Interaction Mechanisms with Biological Targets
Molecular docking is a computational technique utilized to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. This method is instrumental in drug discovery and design, offering a virtual screening of how a compound might interact with biological targets.
In the context of this compound, molecular docking studies have been performed on its complexes to evaluate their potential biological activity. For instance, a copper (II) complex incorporating the this compound ligand, specifically Cu(C5H7N3O)(H2O)32·H2O (referred to as pipClO), was investigated for its interaction with bacterial proteins. researchgate.net The study revealed binding affinities of -4.2 kcal/mol with Pseudomonas aeruginosa Hemagglutinin protein (PA-HA) and -4.6 kcal/mol with Fucose-binding lectin (PA-IIL). researchgate.net These values are comparable to the binding affinities of the antibiotic gentamicin (B1671437) with the same proteins, which were found to be -4.9 kcal/mol and -4.3 kcal/mol, respectively. researchgate.net This suggests that the this compound complex has a promising potential for biological activity.
Initial research also suggests that 2-Amino-6-methoxypyrimidine-4-carboxylic acid, a derivative of this compound, may interact with enzymes involved in metabolic processes, which could affect cellular functions. smolecule.com However, more detailed studies using molecular docking and biochemical assays are required to pinpoint the exact biological targets and understand the mechanisms of action. smolecule.com
The following table summarizes the binding affinities from the molecular docking study of the pipClO complex:
| Compound | Biological Target | Binding Affinity (kcal/mol) |
|---|---|---|
| pipClO | Pseudomonas aeruginosa Hemagglutinin (PA-HA) | -4.2 |
| pipClO | Fucose-binding lectin (PA-IIL) | -4.6 |
| Gentamicin | Pseudomonas aeruginosa Hemagglutinin (PA-HA) | -4.9 |
| Gentamicin | Fucose-binding lectin (PA-IIL) | -4.3 |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping the electron distribution of a molecule in a crystalline environment, it provides a detailed picture of the various close contacts that stabilize the crystal packing.
Studies on co-crystals and salts of aminopyrimidine derivatives, including those structurally related to this compound, have extensively used Hirshfeld surface analysis to understand the nature and contribution of different intermolecular forces. iucr.orgiucr.orgnih.gov These analyses generate two-dimensional fingerprint plots that quantify the percentage contribution of various atom-to-atom contacts to the total Hirshfeld surface.
For example, in a study of bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265), Hirshfeld surface analysis revealed that H⋯H interactions were the most significant contributors to the crystal packing, accounting for 48.8% of the total surface. iucr.org Other notable interactions included O⋯H/H⋯O (17.9%), C⋯H/H⋯C (13.8%), and N⋯H/H⋯N (8.3%). iucr.org
Similarly, for 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the dominant interactions were H⋯H (44.2%), followed by O⋯H/H⋯O (20.9%) and C⋯H/H⋯C (19.6%). nih.gov In the case of salts of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) with methylsulfamic acid and 4-hydroxybenzoic acid, the analysis also highlighted the importance of hydrogen bonding in forming stable supramolecular structures. iucr.org
The following table presents a comparative overview of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for related aminopyrimidine salts:
| Interaction | bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (%) | 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate (%) |
|---|---|---|
| H⋯H | 48.8 | 44.2 |
| O⋯H/H⋯O | 17.9 | 20.9 |
| C⋯H/H⋯C | 13.8 | 19.6 |
| N⋯H/H⋯N | 8.3 | 8.1 |
| C⋯C | 4.1 | 2.9 |
| C⋯O/O⋯C | 2.8 | 3.0 |
| C⋯N/N⋯C | 1.7 | - |
| O⋯O | 1.1 | 1.0 |
| O⋯N/N⋯O | 0.9 | - |
| N⋯N | 0.6 | - |
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are advanced computational methods that provide deeper insights into the nature of chemical bonds and noncovalent interactions. numberanalytics.com
QTAIM analyzes the topology of the electron density (ρ) to characterize the interactions between atoms. Key parameters at the bond critical point (BCP), such as the electron density (ρ(rcp)) and its Laplacian (∇²ρ(rcp)), reveal the strength and nature of the interaction. For instance, in a study of salts of 2-amino-4-methoxy-6-methylpyrimidine, QTAIM analysis was used to characterize the protonation process. iucr.org For the salt with methylsulfamic acid, the values at the protonated region were ρ(rcp) = 0.261 e Å⁻³ and ∇²ρ(rcp) = 2.889 e Å⁻⁵. iucr.orgiucr.org For the salt with 4-hydroxybenzoic acid, the values were ρ(rcp) = 0.357 e Å⁻³ and ∇²ρ(rcp) = 3.2 e Å⁻⁵. iucr.orgiucr.org These values are indicative of the formation of strong hydrogen bonds.
NCI analysis, on the other hand, is a visualization technique that identifies and characterizes noncovalent interactions in real space based on the electron density and its reduced density gradient (RDG). numberanalytics.com It generates isosurfaces that are color-coded to distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) interactions. ic.ac.uk This method has been applied to various systems to visualize hydrogen bonds, π-π stacking, and other weak interactions that are crucial for molecular recognition and supramolecular assembly. researchgate.net For example, in the study of a Cu(II) complex with a this compound-based ligand, topological analysis via QTAIM and NCI was conducted to effectively understand the interaction of the drug with a surface. researchgate.net
The following table summarizes the QTAIM parameters for the protonated region of two salts of 2-amino-4-methoxy-6-methylpyrimidine:
| Salt | Electron Density (ρ(rcp)) (e Å⁻³) | Laplacian of Electron Density (∇²ρ(rcp)) (e Å⁻⁵) |
|---|---|---|
| 2-amino-4-methoxy-6-methylpyrimidinium N-methylsulfamate | 0.261 | 2.889 |
| 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate | 0.357 | 3.2 |
Coordination Chemistry and Metal Complexes of 4 Amino 6 Methoxypyrimidine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 4-Amino-6-methoxypyrimidine (Ampy) typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, a novel copper(II) complex, Cu(C5H7N3O)(H2O)32·H2O, was synthesized at room temperature. researchgate.net Similarly, another Cu(II) complex, [Cu(C5H7N3O)(H2O)(NO3)2], was prepared under ambient conditions. researchgate.net The reaction of Ampy with a mixture of Cu(NO3)2·3H2O and CuCl2·2H2O in an ethanol-water solution yielded blue crystals of a mixed-anion complex. researchgate.net A cadmium(II) complex, [CdI2(Ampy)2], was synthesized by reacting Ampy with CdI2 in a similar solvent system. researchgate.net
These synthetic procedures often involve straightforward stirring of the reactants at room temperature followed by slow evaporation of the solvent to obtain single crystals suitable for X-ray diffraction analysis. researchgate.netresearchgate.netresearchgate.net
Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is routinely used to confirm the empirical formula of the synthesized compounds. researchgate.netresearchgate.net Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netresearchgate.net For example, in a Schiff base complex derived from a related pyrimidine (B1678525), IR spectra indicated coordination through the imine nitrogen and the oxygen atom of the naphthalenol moiety. ajrconline.orgdntb.gov.ua
Elucidation of Coordination Modes and Ligand Behavior
This compound exhibits versatile coordination behavior, primarily acting as a bridging bidentate or a monodentate ligand. In several documented copper(II) complexes, the ligand acts as a bridge, coordinating through two nitrogen atoms of the pyrimidine ring to different metal centers. researchgate.netresearchgate.net This bridging behavior leads to the formation of one-dimensional (1D) polymeric chains. researchgate.netresearchgate.net
In the complex Cu(C5H7N3O)(H2O)32·H2O, the this compound ligands and the Cu(II) centers are linked to form a 1D corrugated chain. researchgate.net A similar 1D chain structure is observed in [Cu(C5H7N3O)(H2O)(NO3)2], where the organic ligands and the copper centers are interconnected. researchgate.net
The amino group of the pyrimidine ring can also participate in coordination. In some instances, amino acids, which share the aminopyrimidine structural feature of having both amino and ring nitrogen atoms, coordinate to metal ions as N,O-bidentate ligands, forming a five-membered chelate ring. wikipedia.org While not directly observed with this compound in the provided sources, this highlights a potential coordination mode.
The environment around the metal center is completed by other ligands, such as water molecules and anions like perchlorate (B79767) or nitrate (B79036). researchgate.netresearchgate.net For example, in one Cu(II) complex, the copper ion is pentacoordinated by two nitrogen atoms from the pyrimidine ring and three oxygen atoms from water molecules. researchgate.net In another, the Cu(II) cation is hexa-coordinated by two nitrogen atoms from two different this compound ligands, one water oxygen atom, and three oxygen atoms from two nitrate anions. researchgate.net
Structural Analysis of Metal Coordination Compounds via X-ray Diffraction
For the complex [Cu(C5H7N3O)(H2O)(NO3)2], X-ray diffraction revealed that it crystallizes in the monoclinic space group C2/c. researchgate.net The Cu(II) ion in this structure adopts a distorted octahedral geometry. researchgate.net The coordination sphere is comprised of two nitrogen atoms from two bridging this compound ligands, one oxygen atom from a water molecule, and three oxygen atoms from two nitrate anions. researchgate.net The bridging nature of the organic ligand leads to the formation of one-dimensional corrugated chains running along the b-axis. researchgate.net These chains are further interconnected by O—H⋯O, C—H⋯O, and N—H⋯O hydrogen bonds, resulting in a three-dimensional network. researchgate.net
In a different Cu(II) perchlorate complex, Cu(C5H7N3O)(H2O)32·H2O, the copper ion is in a deformed square pyramid geometry. researchgate.net The coordination involves two nitrogen atoms from the pyrimidine ring and three oxygen atoms from water molecules. researchgate.net The this compound ligands and the copper atoms form a 1D corrugated chain along the c-axis. researchgate.net
The crystal structure of [CdI2(Ampy)2] shows the cadmium atom coordinated to two this compound ligands. researchgate.net Hirshfeld surface analysis is often employed in conjunction with X-ray diffraction data to investigate intermolecular interactions within the crystal lattice. researchgate.netresearchgate.netresearchgate.net
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes containing this compound are of interest, particularly for complexes of paramagnetic metal ions like Cu(II). Magnetic susceptibility measurements can provide insights into the electronic structure and the nature of magnetic interactions between metal centers.
For the complex [Cu(C5H7N3O)(H2O)(NO3)2], magnetic properties were studied to further characterize the compound. researchgate.net In a related dinuclear copper(II) complex containing a different pyrimidine-based ligand, mepirizole, strong antiferromagnetic coupling was observed between the copper atoms, with a J value of -770 cm⁻¹. acs.org This strong interaction was attributed to the presence of both hydroxo and pyrazolato bridges. acs.org While specific magnetic data for a simple this compound complex is not detailed in the provided abstracts, the study of related systems suggests that bridging pyrimidine ligands can mediate magnetic exchange interactions.
In a broader context, the choice of halide and organic ligand can influence the magnetic anisotropy of metal complexes. rsc.org For instance, surrounding metal centers with heavier halides can increase magnetic anisotropy due to greater spin-orbit coupling parameters. rsc.org
Theoretical Studies on Complex Stability and Electronic Properties
Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings and to provide deeper insights into the stability and electronic properties of this compound metal complexes.
For a Cu(II) complex of a this compound-based ligand, DFT calculations at the B3LYP-D3(BJ)/Def2-SVP level of theory were employed to investigate its electronic properties. researchgate.net Similarly, for a novel erbium(III) complex of a ligand derived from this compound, computational studies were carried out at the DFT-B3LYP/6-31G(d) level to understand its structural and spectroscopic properties. nih.gov In this study, different tautomers of the ligand were optimized, and the keto-form was found to be more stable than the enol form. nih.gov
Theoretical methods are also used to simulate spectroscopic data. For the erbium(III) complex, simulated IR frequencies were scaled and compared with experimental values. nih.gov The UV-Vis spectrum was also computed using the Time-Dependent DFT (TD-DFT) method. nih.gov
In the study of a dinuclear copper(II) complex with a pyrimidine-containing ligand, DFT calculations were used to understand the strong antiferromagnetic coupling observed experimentally. acs.org Frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces are often calculated to evaluate electron density and reactive sites. researchgate.netmdpi.com For two new Cu(II) and Cd(II) complexes with this compound, DFT calculations were performed, and the frontier orbitals and MEP surfaces were analyzed. researchgate.net
Biological and Pharmacological Research of 4 Amino 6 Methoxypyrimidine Scaffolds
Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a diverse range of biological targets, making it a valuable starting point for drug discovery. temple.edu The pyrimidine (B1678525) nucleus is widely recognized as such a scaffold, forming the backbone of numerous therapeutic agents. nih.gov The 4-Amino-6-methoxypyrimidine structure, a specific iteration of this core, is utilized in medicinal chemistry to generate libraries of compounds for screening against various biological targets. temple.edu Its ability to be chemically modified at several positions allows for the fine-tuning of steric and electronic properties, which is crucial for achieving selectivity and potency. This versatility makes it an attractive starting point for developing novel drugs targeting a range of conditions, from infections to cancer. temple.edunetascientific.com The integration of aminopyrimidine moieties, for example, has been employed to enhance binding affinity against kinases. temple.edu
Antimicrobial Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents, with studies revealing both antibacterial and antifungal properties.
Research has shown that derivatives of aminopyrimidines exhibit notable antibacterial activity. For instance, Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine (B129847) were synthesized and screened for their antibacterial effects. researchgate.neteurjchem.com These compounds showed potent activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella. researchgate.neteurjchem.com Similarly, other studies on 2,4,6-trisubstituted pyrimidines and various aminopyrimidine derivatives have reported promising activity against both Gram-positive and Gram-negative bacteria. heteroletters.orgnih.gov The substitution patterns on the pyrimidine ring, such as the presence of halogenated aromatic amines, have been shown to influence the level of antibacterial activity. heteroletters.org
Table 1: Antibacterial Activity of 2-amino-4-chloro-6-methoxypyrimidine Schiff Base Derivatives
| Compound | Target Bacteria | Activity Level |
| Schiff base derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella | Potent researchgate.neteurjchem.com |
The antifungal potential of this compound derivatives has also been a subject of investigation. The aforementioned Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine were also tested against fungal strains, demonstrating potent activity against Candida albicans, Candida tropicalis, and Aspergillus fumigatus. researchgate.neteurjchem.com Furthermore, certain sulfonylurea compounds that incorporate a 4-iodo-6-methoxypyrimidine (B178686) moiety have been identified as potent inhibitors of Candida albicans acetohydroxyacid synthase, exhibiting significant fungicidal activity. acs.org Other pyrimidine derivatives have also shown broad-spectrum antifungal properties against various phytopathogenic fungi. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Target Fungi | Finding |
| Schiff base of 2-amino-4-chloro-6-methoxypyrimidine | Candida albicans, Candida tropicalis, Aspergillus fumigatus | Potent activity observed. researchgate.neteurjchem.com |
| Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate | Candida albicans | Potent inhibitor with a Ki value of 3.8 nM and an MIC90 of 0.7 µg/mL. acs.org |
One of the proposed mechanisms for the antimicrobial action of certain pyrimidine derivatives is the competitive inhibition of essential enzymes. For example, sulfonylureas containing the methoxypyrimidine ring are known to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthesis pathway in fungi. acs.org This inhibition disrupts vital metabolic processes, leading to fungal cell death. acs.org For other derivatives, molecular modeling studies have suggested that their antimicrobial activity may stem from interactions such as hydrogen bonding and hydrophobic interactions with biological targets. eurjchem.com
Antifungal Efficacy
Anticancer and Antitumor Potential
The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, and derivatives of this compound are no exception. nih.gov Researchers have synthesized and evaluated numerous pyrimidine derivatives that exhibit significant cytotoxic activity against various human cancer cell lines. mdpi.combohrium.com
A significant area of research has been the development of 4-aminopyrimidine (B60600) derivatives as inhibitors of DNA methyltransferases (DNMTs). researchgate.netacs.org DNMTs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their abnormal activity is a hallmark of many cancers. researchgate.netrsc.org Non-nucleoside inhibitors based on a 4-amino-6-methylpyrimidine scaffold have been developed and shown to be potent against human DNMT1. researchgate.netacs.org For example, compound 5 (a meta/meta analogue of a known inhibitor) displayed a four-fold higher activity against DNMT1 compared to the parent compound. acs.org These compounds are believed to act by mimicking the S-adenosyl-L-methionine (SAM) cofactor, which is the methyl donor for both DNMTs and histone methyltransferases (HMTs), thereby competitively inhibiting the enzyme's catalytic activity. rsc.org This mechanism offers a promising avenue for cancer therapy, including for cancer stem cells. researchgate.net
Table 3: Inhibitory Activity of 4-aminopyrimidine Derivatives against DNMT1
| Compound | Description | Relative Potency against DNMT1 |
| Compound 5 | meta/meta analogue | 4-fold higher activity than parent compound 1 acs.org |
| Compound 2 | para/meta analogue | 1.5-fold less potent than parent compound 1 acs.org |
| Compound 4 | meta/para analogue | 7.6-fold less potent than parent compound 1 acs.org |
Interaction with Other Cellular Targets and Pathways
The this compound scaffold and its derivatives interact with a variety of cellular targets and pathways, demonstrating a broad range of biological activities. One notable interaction is with the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2 receptor), where this compound acts as an inhibitor. scbt.com By blocking the activation of the EP2 receptor, it modulates downstream signaling pathways associated with this receptor. scbt.com This interaction is significant as EP2 receptors are involved in various physiological and pathological processes, including inflammation and neurodegeneration.
Derivatives of this compound have also been investigated for their potential to interact with other significant cellular targets. For instance, a novel copper complex with a this compound-based ligand has been synthesized, suggesting potential applications in targeting biological systems. researchgate.net Furthermore, research into related pyrimidine structures indicates interactions with enzymes crucial for DNA replication and repair. While specific studies on this compound are ongoing, the broader class of pyrimidine derivatives is known to target enzymes like dihydrofolate reductase (DHFR), which is vital for cell growth and proliferation. researchgate.net The structural features of these compounds, such as the amino and methoxy (B1213986) groups, play a crucial role in their binding affinity and inhibitory activity against these targets.
Antiviral Activities of Pyrimidine Derivatives
The pyrimidine core is a fundamental component in numerous compounds exhibiting significant antiviral properties. benthamdirect.comgsconlinepress.comgsconlinepress.com These derivatives often function by interfering with viral replication, primarily by inhibiting the synthesis of viral DNA or RNA. gsconlinepress.com
Several pyrimidine derivatives have been developed into clinically used antiviral drugs. gsconlinepress.com For instance, nucleoside analogs like lamivudine (B182088) are effective against HIV and hepatitis B by inhibiting the reverse transcriptase enzyme. gsconlinepress.com Sofosbuvir, another nucleotide analog, targets the RNA polymerase of the hepatitis C virus. gsconlinepress.com Remdesivir has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2, by inhibiting viral RNA-dependent RNA polymerase. gsconlinepress.com
Research has also explored the antiviral potential of this compound derivatives. Studies on various substituted pyrimidines have shown activity against a range of viruses. acs.org For example, certain 6-substituted pyrimidine derivatives have demonstrated potent and selective activity against HIV-1. acs.org Additionally, some fluorinated pyrimidine derivatives have shown slight activity against cytomegalovirus (CMV), varicella-zoster virus (VZV), and Coxsackie B4 virus. acs.org The antiviral efficacy of these compounds is often linked to the nature and position of substituents on the pyrimidine ring. kyushu-u.ac.jp
A study on 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives revealed good antiviral activity against tobacco mosaic virus (TMV) in vivo. nih.gov One compound, in particular, exhibited a curative effect against TMV that was superior to the commercial product Ningnanmycin. nih.gov This highlights the potential of developing pyrimidine-based compounds for agricultural applications in addition to human medicine.
The table below summarizes the antiviral activities of some pyrimidine derivatives:
| Derivative Class | Target Virus(es) | Mechanism of Action | Reference(s) |
| Nucleoside Analogs (e.g., Lamivudine, Sofosbuvir, Remdesivir) | HIV, Hepatitis B, Hepatitis C, SARS-CoV-2 | Inhibition of viral reverse transcriptase or RNA polymerase | gsconlinepress.com |
| 6-Substituted Pyrimidines (e.g., HEPT, DABOs) | HIV-1 | Not specified | acs.org |
| C-6 Fluorinated Acyclic Side Chain Pyrimidines | CMV, VZV, Coxsackie B4 | Not specified | acs.org |
| 2-Substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles | Tobacco Mosaic Virus (TMV) | Not specified | nih.gov |
| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | Herpes viruses (HSV-1, HSV-2, VZV, CMV), Retroviruses (MSV, HIV-1, HIV-2) | Not specified | acs.org |
Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-diabetic, Xanthine (B1682287) Oxidase Inhibition, Anti-malarial)
The versatility of the pyrimidine scaffold extends to a wide array of other biological activities, including anti-inflammatory, anti-diabetic, xanthine oxidase inhibitory, and anti-malarial effects. gsconlinepress.commdpi.com
Anti-inflammatory Activity: Numerous pyrimidine derivatives have demonstrated potent anti-inflammatory effects. rsc.org Their mechanism often involves the inhibition of key inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB. rsc.org For example, certain N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides have shown anti-inflammatory activity, with the butylthio substituted derivatives being more effective than the methylthio ones. lmaleidykla.lt Additionally, some 4-amino-5-cyano-2,6-diarylpyrimidines and their phthalimide (B116566) derivatives have exhibited significant anti-inflammatory properties, with some being more active than aspirin. nih.gov
Anti-diabetic Activity: Pyrimidine derivatives are also being explored for their potential in treating type 2 diabetes. Some derivatives act as GPR119 agonists, which can stimulate glucose-dependent insulin (B600854) secretion. semanticscholar.org For instance, certain pyrimido[5,4-b] benthamdirect.comacs.orgoxazine derivatives have shown potent GPR119 agonistic activity and a significant hypoglycemic effect. semanticscholar.org Another area of interest is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates. Inhibitors of this enzyme can help manage postprandial blood glucose levels. mdpi.com
Xanthine Oxidase Inhibition: Xanthine oxidase is an enzyme that catalyzes the production of uric acid, and its overactivity can lead to hyperuricemia and gout. frontiersin.orgscirp.org Pyrimidine derivatives, structurally similar to the natural substrates of this enzyme, have been investigated as inhibitors. For example, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (B1384184) is a known xanthine oxidase inhibitor. google.com This inhibitory activity presents a therapeutic approach for managing conditions associated with high uric acid levels.
Anti-malarial Activity: The pyrimidine nucleus is a key component of several antimalarial drugs. gsconlinepress.com These compounds often target the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, Plasmodium falciparum. nih.gov Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net These hybrids are believed to act by binding to heme and DNA within the parasite. nih.gov
The following table provides a summary of these other biological activities:
| Biological Activity | Target/Mechanism | Example Derivative(s) | Reference(s) |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., COX-2, PGE2) | N-(4-alkoxyphenyl)-N'-(2-butylthio-6-methyl-4-pyrimidinyl)thiocarbamides, 4-amino-5-cyano-2,6-diarylpyrimidines | rsc.orglmaleidykla.ltnih.gov |
| Anti-diabetic | GPR119 agonism, α-glucosidase inhibition | Pyrimido[5,4-b] benthamdirect.comacs.orgoxazine derivatives | semanticscholar.orgmdpi.com |
| Xanthine Oxidase Inhibition | Inhibition of uric acid production | 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | frontiersin.orgscirp.orggoogle.com |
| Anti-malarial | Inhibition of P. falciparum DHFR, binding to heme and DNA | 4-Aminoquinoline-pyrimidine hybrids | gsconlinepress.comnih.govnih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of pyrimidine derivatives by identifying how specific structural modifications influence their activity. researchgate.nettandfonline.com These studies have provided valuable insights into designing more potent and selective therapeutic agents.
The position and nature of substituents on the pyrimidine ring significantly impact the biological activity. researchgate.net For instance, in the context of anticancer activity, the presence of a 4-chlorophenyl substitution on the pyrimidine nucleus has been shown to enhance its effectiveness. gsconlinepress.com Similarly, for anti-inflammatory activity, SAR analysis of pyridodipyrimidine derivatives indicated that those with electron-releasing groups exhibited better effects than those with electron-withdrawing groups. rsc.org
In the development of antiviral agents, SAR studies have been instrumental. For 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, it was found that the (R)-enantiomer of the propoxy derivative was active, while the (S)-enantiomer was not, highlighting the importance of stereochemistry. acs.org The replacement of the oxygen atom at position 6 with a sulfur atom resulted in lower antiviral activity. acs.org
SAR studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that conformational restriction of a side chain by replacing it with a piperidine (B6355638) ring increased the inhibitory potency. acs.org Further modifications to different parts of the molecule led to the identification of a highly potent inhibitor. acs.org
For anti-malarial 4-aminoquinoline-pyrimidine hybrids, SAR studies showed that the nature of the substituent on the phenyl ring at the C-4 position of the pyrimidine core significantly influenced the anti-plasmodial activity. nih.gov The presence of a 6-methoxy group on the quinoline (B57606) ring has also been shown to enhance activity. who.int
The following table summarizes key SAR findings for different biological activities:
| Biological Activity | Structural Feature(s) Influencing Activity | Key Findings | Reference(s) |
| Anticancer | Substitution on the pyrimidine nucleus | 4-chlorophenyl substitution enhances activity. | gsconlinepress.com |
| Anti-inflammatory | Electron-donating/withdrawing groups on pyridodipyrimidines | Electron-releasing groups lead to better inhibitory effects. | rsc.org |
| Antiviral | Stereochemistry and atom at position 6 of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines | The (R)-enantiomer is active; oxygen at position 6 is preferred over sulfur. | acs.org |
| NAPE-PLD Inhibition | Conformational restriction of side chains in pyrimidine-4-carboxamides | Piperidine ring instead of a flexible chain increases potency. | acs.org |
| Anti-malarial | Substituents on the phenyl ring of the pyrimidine core and the quinoline ring in 4-aminoquinoline-pyrimidine hybrids | Substituent nature at C-4 of pyrimidine and a 6-methoxy group on quinoline are important for activity. | nih.govwho.int |
Applications in Medicinal Chemistry and Pharmaceutical Development
4-Amino-6-methoxypyrimidine as a Key Intermediate in Drug Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of several important classes of drugs. Its strategic importance is highlighted in its application for producing sulfonamide antibiotics and targeted therapies like PARP-1 inhibitors and EP2 antagonists.
This compound is a key intermediate in the synthesis of the long-acting sulfonamide antibiotic, Sulfamethoxypyrimidine. google.com Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. chemicalbook.comcymitquimica.com The synthesis of Sulfamethoxypyrimidine involves the reaction of this compound with a derivative of sulfanilic acid. google.com This particular sulfonamide has been widely used for infections caused by various bacteria, including Hemolytic streptococcus, Streptococcus pneumoniae, and meningococcus. google.com The use of this compound provides an efficient route to this important antibacterial drug. google.com
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair mechanisms. nbuv.gov.uamdpi.com Inhibitors of PARP-1 have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com this compound is utilized in the preparation of certain PARP-1 inhibitors. chemicalbook.com The design of these inhibitors often involves creating a scaffold that can effectively bind to the active site of the PARP-1 enzyme. nih.gov The pyrimidine (B1678525) core of this compound can serve as a foundational structure for building more complex molecules with potent PARP-1 inhibitory activity. chemicalbook.com
The prostaglandin (B15479496) E2 (PGE2) receptor EP2 subtype is implicated in various physiological and pathological processes, including inflammation and neurodegenerative diseases. Selective EP2 antagonists are therefore of interest as potential therapeutic agents. This compound is used in the synthesis of carbamothiolacrylamides, which act as selective EP2 antagonists. chemicalbook.comscbt.comcalpaclab.comcymitquimica.com These compounds are being investigated for the treatment of neurodegenerative peripheral diseases. chemicalbook.com The synthesis leverages the reactivity of the amino group on the pyrimidine ring to build the final antagonist molecule.
Preparation of PARP-1 Inhibitors
Design and Synthesis of Novel Therapeutic Agents based on the this compound Scaffold
The inherent biological relevance of the pyrimidine ring system makes the this compound scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. researchgate.net Medicinal chemists can systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties.
The pyrimidine core is a common feature in a multitude of approved drugs and investigational compounds. researchgate.net Its ability to participate in various chemical reactions allows for the creation of diverse libraries of compounds for high-throughput screening. mdpi.com For instance, the amino and methoxy (B1213986) groups can be modified or replaced to fine-tune the molecule's interaction with a specific biological target. a2bchem.com Research has shown that derivatives of aminopyrimidines can exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. bohrium.comrsc.org
Pharmacological Profiling and Preclinical Evaluation of Derivatives
Once novel derivatives of this compound are synthesized, they undergo rigorous pharmacological profiling and preclinical evaluation to assess their therapeutic potential. This process involves a series of in vitro and in vivo studies to determine their efficacy, potency, and selectivity.
For example, novel tetrahydropyridothienopyrimidine-based compounds, which can be conceptually derived from the broader pyrimidine scaffold, have been synthesized and evaluated for their anticancer and anti-angiogenic activities. nih.gov In one study, these derivatives were tested against a panel of cancer cell lines, with some compounds showing significant cytotoxic activity. nih.gov Further investigations, such as flow cytometry and western blot analysis, were conducted to elucidate the mechanism of action, which in this case involved the induction of apoptosis and inhibition of VEGFR-2 phosphorylation. nih.gov
Similarly, the design and synthesis of novel methylpyrimidine derivatives have been undertaken to explore their potential as antimicrobial agents. nano-ntp.com These compounds were tested against various bacterial and fungal strains to determine their spectrum of activity. nano-ntp.com Such preclinical evaluations are crucial for identifying promising lead compounds that can be advanced into further stages of drug development.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods for 4-Amino-6-methoxypyrimidine and its derivatives is a critical area of future research. Current industrial syntheses can involve harsh conditions, such as high pressure and temperature, and the use of organic solvents that pose environmental concerns. google.com Future efforts will likely focus on green chemistry principles to mitigate these issues.
Key research directions include:
Ultrasound-Driven Synthesis: The use of ultrasound irradiation offers a promising alternative for the synthesis of pyrimidine (B1678525) derivatives, often leading to excellent yields and shorter reaction times. rsc.org
Catalyst Innovation: Investigating novel catalysts, such as recoverable and reusable solid acid catalysts, could replace traditional and more hazardous reagents.
Alternative Solvents: The exploration of greener solvents, including ionic liquids or even water-based systems, is crucial to reduce the environmental footprint of the synthesis process. google.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
A comparative look at existing and potential synthetic routes highlights the push towards sustainability:
| Feature | Conventional Methods | Future Sustainable Methods |
| Energy Input | High temperature and pressure often required google.com | Lower energy consumption through methods like ultrasound rsc.org |
| Solvents | Use of volatile organic solvents like DMF google.com | Employment of green solvents like ionic liquids or water google.com |
| Catalysts | Use of homogeneous catalysts that are difficult to recover google.com | Development of heterogeneous, recyclable catalysts |
| Waste Generation | Significant wastewater and byproduct generation google.com | Minimized waste through higher efficiency and atom economy |
| Safety | Risks associated with high-pressure reactions google.com | Enhanced safety profiles with milder reaction conditions |
Advanced Computational Design and Virtual Screening of Next-Generation Analogues
Computational chemistry and virtual screening are poised to revolutionize the discovery of new this compound analogues with tailored properties. These in silico methods can significantly accelerate the research and development process by predicting the biological activity and physicochemical properties of novel compounds before their actual synthesis.
Future research in this domain will likely involve:
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity can guide the design of more potent and selective analogues. acs.org
Molecular Docking: Simulating the interaction of potential derivatives with biological targets, such as enzymes and receptors, can help in predicting their efficacy and mechanism of action. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyrimidine derivatives with their biological activity can aid in the design of new compounds with enhanced properties.
ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.
Investigation of Undiscovered Biological Applications and Mechanisms
While this compound and its derivatives have been explored for various biological activities, there remains a vast, uncharted territory of potential therapeutic applications. Future research will aim to uncover new biological targets and elucidate the underlying mechanisms of action.
Promising areas for investigation include:
Antiviral and Anticancer Agents: Pyrimidine derivatives are known to be key intermediates in the synthesis of antiviral and anticancer drugs. netascientific.comchemimpex.com Further exploration could lead to the discovery of novel agents with improved efficacy and reduced side effects.
Enzyme Inhibition: The unique structure of these compounds makes them suitable candidates for studying enzyme inhibition and metabolic pathways. netascientific.comchemimpex.com
Neurological Disorders: The pyrimidine scaffold is present in compounds showing activity against central nervous system disorders, suggesting potential for developing new treatments for conditions like Alzheimer's disease. nih.govmdpi.com
Anti-inflammatory Properties: Some pyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting nitric oxide production. rsc.orgnbinno.com
Potential Material Science Applications of this compound Derivatives
The application of this compound derivatives is not limited to the biological realm. The inherent chemical properties of the pyrimidine ring system make it an attractive building block for the creation of novel materials with specific functionalities.
Future research in material science could focus on:
Polymers and Coatings: The compound and its derivatives can be studied for their role in creating advanced materials, including polymers and coatings that require specific chemical stability. netascientific.comnbinno.com
Crystal Engineering: The ability of pyrimidine derivatives to form supramolecular structures through non-covalent interactions can be harnessed to design crystalline materials with desired properties and architectures. core.ac.uk
Functional Materials: The development of pyrimidine-based materials for applications in electronics, optics, and sensor technology is an emerging area of interest. The electrical conductivity of metal complexes with pyrimidine ligands suggests potential for use in electronic devices. acs.org
Integration of Interdisciplinary Approaches in this compound Research
The future of research on this compound will undoubtedly be characterized by a greater convergence of different scientific disciplines. An integrated approach is essential to fully unlock the potential of this versatile compound.
Key interdisciplinary integrations include:
Chemoinformatics and Systems Biology: Combining computational data with experimental biological data can provide a more holistic understanding of how these compounds interact with complex biological systems.
Medicinal Chemistry and Nanotechnology: The development of novel drug delivery systems using nanotechnology could enhance the therapeutic efficacy of pyrimidine-based drugs.
Supramolecular Chemistry and Materials Science: The principles of supramolecular chemistry can guide the rational design of new materials with tailored properties. core.ac.uk
Synthetic Chemistry and Process Engineering: A close collaboration between synthetic chemists and chemical engineers is crucial for developing scalable and sustainable manufacturing processes for promising this compound derivatives.
By pursuing these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and innovations in medicine, materials science, and beyond.
Q & A
Basic: What are the established synthetic routes for 4-amino-6-methoxypyrimidine, and how can purity be optimized?
Answer:
A common method involves nitrosation of 5-amino-4-mercapto-6-methoxypyrimidine in hydrochloric acid with sodium nitrite at 0–5°C, followed by vacuum sublimation to yield 67% purity . To optimize purity:
- Use controlled stoichiometric ratios of reagents to minimize by-products.
- Employ vacuum sublimation (115–125°C, 0.5 mm Hg) for high-purity crystals.
- Validate purity via elemental analysis (e.g., C, H, N content) and UV-Vis spectroscopy (λ_max 234–280 nm) to confirm structural integrity .
Advanced: How can contradictory data in reaction yields for this compound derivatives be resolved?
Answer:
Yield discrepancies often arise from variations in reaction conditions. For example:
- Temperature sensitivity : Nitrosation at >5°C increases side-product formation (e.g., thiadiazolo by-products) .
- Solvent selection : Ethanol vs. dioxane affects substitution efficiency in amine derivatization (86–90% yield differences) .
- Analytical validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm product identity and quantify impurities. Cross-reference with published spectral data (e.g., IR peaks for NH₂ and methoxy groups) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- UV-Vis spectroscopy : Confirm π→π* transitions (e.g., λ_max 261 nm, ε 6.7×10³) .
- Elemental analysis : Match calculated vs. experimental C/H/N/O percentages (e.g., C: 35.72%, N: 33.33%) .
- IR spectroscopy : Identify NH₂ (3300–3500 cm⁻¹) and methoxy (1250–1050 cm⁻¹) functional groups .
Advanced: How does this compound interact with biological targets like EP2 receptors?
Answer:
The compound acts as a competitive EP2 receptor antagonist, blocking prostaglandin E2 (PGE2)-mediated signaling. Methodological approaches include:
- Radioligand binding assays : Use ³H-PGE2 to measure IC₅₀ values in cell membranes.
- Downstream pathway analysis : Quantify cAMP suppression via ELISA or FRET-based biosensors .
- Structure-activity relationship (SAR) : Modify the methoxy or amino groups to enhance binding affinity. For example, methyl substitution at position 6 improves receptor selectivity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Engineering controls : Use fume hoods with local exhaust ventilation to minimize inhalation exposure .
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) for powder handling .
- Waste disposal : Neutralize acidic residues (e.g., from HCl in synthesis) before disposal. Follow EPA guidelines for hazardous organic waste .
Advanced: How can computational modeling improve the design of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.
- Molecular docking : Simulate binding to EP2 receptors (PDB ID: 5KVE) to prioritize substituents for synthesis.
- Machine learning : Train models on databases like Reaxys or PubChem to predict synthetic feasibility and bioactivity .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Nucleic acid analogs : Serve as a pyrimidine scaffold for antimetabolite drug development.
- Enzyme inhibitors : Target dihydrofolate reductase (DHFR) in antibacterial agents via amino group modifications .
- Prodrug synthesis : Functionalize the amino group for pH-sensitive release in targeted therapies .
Advanced: How to analyze and mitigate degradation products in this compound formulations?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks.
- HPLC-MS analysis : Use C18 columns (ACN/water gradient) to separate and identify degradation products (e.g., methoxy cleavage to 4-aminopyrimidine).
- Stabilization strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Basic: How is this compound utilized in heterocyclic chemistry?
Answer:
- Ring-forming reactions : React with β-bromopropionic acid chloride to synthesize pyrimido[1,5]thiazepinones .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at position 2 for enhanced bioactivity .
Advanced: What strategies address low solubility of this compound in aqueous systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
